molecular formula C14H21BrClNO B1442785 4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride CAS No. 1219956-90-7

4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1442785
CAS No.: 1219956-90-7
M. Wt: 334.68 g/mol
InChI Key: RQLSNHSDIFYSTD-UHFFFAOYSA-N
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Description

4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C14H21BrClNO. It is often used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

4-[2-(4-bromo-3-methylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-11-10-13(2-3-14(11)15)17-9-6-12-4-7-16-8-5-12;/h2-3,10,12,16H,4-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLSNHSDIFYSTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2CCNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-bromo-3-methylphenol with 2-chloroethylpiperidine in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

This compound is utilized in several scientific research fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

    Medicine: It may be investigated for its pharmacological properties and potential use in drug development.

    Industry: The compound can be used in the production of various chemical products.

Mechanism of Action

The mechanism by which 4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride include:

  • 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride
  • 4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochloride

These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific bromine substitution, which can influence its chemical and biological properties.

Biological Activity

4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative with significant interest in medicinal chemistry due to its potential therapeutic properties. Its molecular formula is C₁₄H₂₁BrClNO, with a molecular weight of approximately 334.68 g/mol. This compound has been studied for its interactions with various cellular receptors and enzymes, which may lead to alterations in biological signaling pathways relevant to neurological disorders and other medical conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the bromine atom in its structure is significant as it can enhance the compound's reactivity and influence its pharmacokinetic properties compared to other halogenated analogs.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Neuropharmacological Effects : Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurodegenerative diseases.
  • Receptor Interactions : The compound has been shown to interact with specific receptors, influencing cellular signaling pathways. Its unique structural features allow for selective binding, which may enhance its efficacy as a pharmacological agent.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Here are notable findings:

  • In Vitro Studies : In vitro assays demonstrated that this compound influences cellular processes by modulating receptor activity. For instance, it was observed to significantly alter the activity of dopamine receptors, suggesting potential applications in treating disorders related to dopaminergic signaling .
  • Comparative Analysis : A comparative study with structurally similar compounds highlighted that the brominated derivative exhibited enhanced biological activity compared to its chloro and iodo analogs. This suggests that the bromine substitution is critical for its pharmacological profile.

Data Table: Comparison of Biological Activities

Compound NameStructureNotable ActivityIC50 (nM)
This compoundStructureModulates dopamine receptor activityTBD
4-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine hydrochlorideStructureLower receptor affinity compared to brominated variantTBD
4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochlorideStructureSimilar but less potent than target compoundTBD

Applications in Medicinal Chemistry

The potential applications of this compound in medicinal chemistry are vast:

  • Drug Development : Due to its unique structure and biological activity, this compound is being investigated as a lead candidate for developing new therapeutic agents targeting neurological disorders.
  • Synthetic Intermediate : It serves as an intermediate in synthesizing more complex organic molecules, which may have further applications in drug discovery.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(4-Bromo-3-methylphenoxy)ethyl]piperidine hydrochloride
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